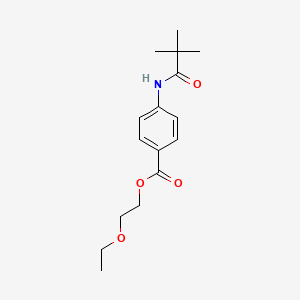
2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photopolymerization Initiators and Modifiers One of the notable applications of compounds structurally related to 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is in the realm of photopolymerization. For instance, alkoxyamines with chromophore groups have been proposed as photoiniferters, which are compounds that can initiate polymerization upon exposure to UV light. These compounds, including those bearing a benzoylphenyl group linked to the aminoxyl function, are instrumental in generating alkyl and nitroxide radicals essential for polymerization processes, particularly in the synthesis of poly(n-butyl acrylate) chains. This mechanism highlights the compound's potential in modifying photophysical or photochemical properties for polymer synthesis and applications in materials science (Guillaneuf et al., 2010).
Dental Adhesive Formulations Another application area is in dental adhesive systems, where ethyl-4-(dimethylamino) benzoate derivatives are used as initiators for spontaneous polymerization in aqueous acidic conditions. This characteristic is crucial for the development of dental adhesives with optimal polymerization rates and conversion degrees, affecting the adhesive's performance and durability. The study on these systems provides insights into the pH and buffer capacity's role in polymerization processes, offering a pathway to tailor dental adhesive formulations for enhanced clinical outcomes (Bai et al., 2013).
Radical Addition and Molecular Modification Compounds similar to this compound have been explored for their ability to act as one-carbon radical equivalents in chemical syntheses. Specifically, cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to facilitate the introduction of acyl units via radical addition to olefins. This application is significant in organic synthesis, offering a method for incorporating acyl groups and enabling further molecular elaboration, including rare nitrile translocation reactions (Bagal et al., 2006).
Antimycobacterial Agents Research into substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has shown that certain derivatives exhibit promising antimycobacterial activity. These compounds have been evaluated against mycobacterial species, with some showing higher activity than standard treatments. This application is particularly relevant in the search for new treatments for mycobacterial infections, underlining the potential of such derivatives in medical and pharmaceutical research (Tengler et al., 2013).
Propiedades
IUPAC Name |
2-ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-10-11-21-14(18)12-6-8-13(9-7-12)17-15(19)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMOTAMZMKATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)
![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)
![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)
